![molecular formula C21H20FN3OS B2445009 2-{[2-(4-フルオロフェニル)-6-メチルピリミジン-4-イル]スルファニル}-N-[(4-メチルフェニル)メチル]アセトアミド CAS No. 1189910-41-5](/img/structure/B2445009.png)
2-{[2-(4-フルオロフェニル)-6-メチルピリミジン-4-イル]スルファニル}-N-[(4-メチルフェニル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methyl group, linked via a sulfanyl bridge to an acetamide moiety. The presence of these functional groups imparts specific chemical and physical properties, making it a subject of interest in various scientific research fields.
科学的研究の応用
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl and Methyl Groups: The fluorophenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with 4-methylbenzylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the acetamide moiety using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
作用機序
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- 2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- 2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-14-3-5-16(6-4-14)12-23-19(26)13-27-20-11-15(2)24-21(25-20)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYLXXJSTWEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
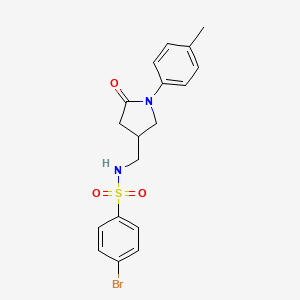

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)
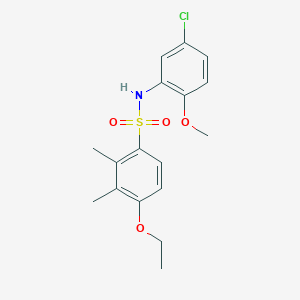
![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
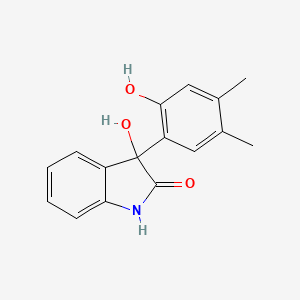
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2444936.png)
![methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2444937.png)

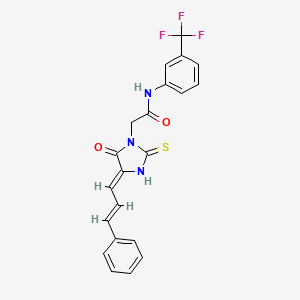
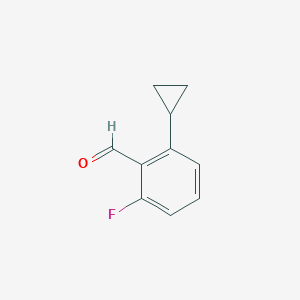

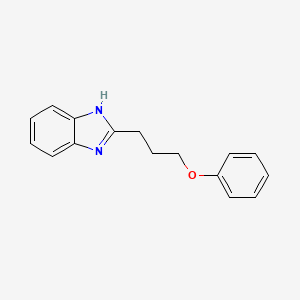
![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)
